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molecular formula C7H5ClFNO B8716104 N-(3-chloro-4-fluorophenyl)formamide CAS No. 770-22-9

N-(3-chloro-4-fluorophenyl)formamide

Cat. No. B8716104
M. Wt: 173.57 g/mol
InChI Key: UMNSHOMWXHZGSV-UHFFFAOYSA-N
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Patent
US04257805

Procedure details

A mixture of 100 g of 3-chloro-4-fluoroaniline and 400 ml of 97% formic acid was refluxed (106° C.) for three hours. The mixture then was poured into ice water and the resulting mixture was filtered. The solid was washed with water and dried to give N-(3-chloro-4-fluorophenyl)formamide (J. Org. Chem., 26, 2563 (1961)) (1A), as a colorless crystalline solid, mp: 94°-97° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[CH:10](O)=[O:11]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH:10]=[O:11])[CH:6]=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
106 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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